molecular formula C24H29NO2 B027985 Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate CAS No. 153559-44-5

Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate

Cat. No.: B027985
CAS No.: 153559-44-5
M. Wt: 363.5 g/mol
InChI Key: YNHDHMOGKZWQBF-UHFFFAOYSA-N
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Description

Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C24H29NO2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H29NO2
  • Molecular Weight : 363.49 g/mol
  • CAS Number : 153559-44-5
  • IUPAC Name : this compound

Research indicates that this compound may act through several biological pathways:

  • Retinoid Receptor Modulation : It has been suggested that the compound selectively interacts with retinoid receptors (RXR), influencing gene expression related to cell differentiation and proliferation .
  • Antioxidant Activity : The structural components of the compound may confer antioxidant properties, potentially mitigating oxidative stress in cells .
  • Anticancer Potential : Preliminary studies suggest that it may exhibit anticancer effects by inducing apoptosis in cancer cell lines through the modulation of signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For instance:
    • Breast Cancer Cells : In studies involving MCF-7 and MDA-MB-231 cell lines, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptosis markers.
    • Lung Cancer Cells : Similar effects were observed in A549 lung cancer cells where the compound inhibited proliferation and induced apoptosis through caspase activation .

Antimicrobial Activity

Research also indicates potential antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli in preliminary assays .

Neuroprotective Effects

Emerging data suggest neuroprotective properties:

  • Neuroprotection in Models of Neurodegeneration : In models of neurodegenerative diseases such as Alzheimer's disease, the compound exhibited protective effects against neuronal cell death induced by amyloid-beta toxicity .

Case Studies and Research Findings

StudyObjectiveFindings
Boehm et al., 1995Investigate RXR selectivityConfirmed selective binding to RXR with implications for cancer therapy .
LGC StandardsAntimicrobial testingShowed significant inhibition against certain bacterial strains .
Recent In vitro StudiesEvaluate anticancer effectsDemonstrated cytotoxicity in breast and lung cancer cell lines; increased apoptosis markers observed.

Properties

IUPAC Name

methyl 6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-15-12-19-20(24(5,6)11-10-23(19,3)4)13-18(15)16(2)21-9-8-17(14-25-21)22(26)27-7/h8-9,12-14H,2,10-11H2,1,3-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHDHMOGKZWQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=NC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437326
Record name Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153559-44-5
Record name Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
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Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
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Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
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Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
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Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate
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Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate

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